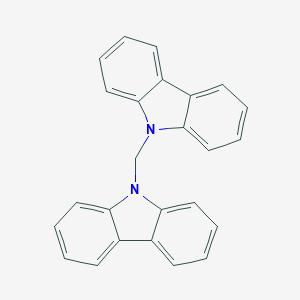

9-(9H-Carbazol-9-ylmethyl)-9H-carbazole

Description

Properties

CAS No. |

6510-63-0 |

|---|---|

Molecular Formula |

C25H18N2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

9-(carbazol-9-ylmethyl)carbazole |

InChI |

InChI=1S/C25H18N2/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16H,17H2 |

InChI Key |

ZHENGQSAYATKAZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Foundational & Exploratory

HOMO and LUMO energy levels of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole

An In-depth Technical Guide to the Frontier Molecular Orbitals of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole. Understanding these frontier molecular orbitals is critical for evaluating the optoelectronic properties of this carbazole dimer, which has potential applications in organic electronics.[1][2] This document outlines both experimental techniques, primarily cyclic voltammetry and UV-Vis spectroscopy, and computational approaches based on Density Functional Theory (DFT). By presenting a cohesive workflow, this guide serves as a practical resource for researchers aiming to characterize the electronic structure of this and similar carbazole-based materials. While specific experimental data for 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is not extensively available in the reviewed literature, this guide establishes a robust framework for its determination and analysis.

Introduction: The Significance of Frontier Orbitals in Carbazole Dimers

Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds recognized for their desirable electronic and charge-transport properties.[3][4] Their rigid, planar structure and large π-conjugated system make them ideal building blocks for a variety of organic electronic materials, including those used in organic light-emitting diodes (OLEDs), solar cells, and as hole-transporting materials.[2][5] The molecule 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole, a dimer of carbazole linked by a methylene bridge, presents an interesting case for studying the influence of molecular architecture on electronic properties.

The HOMO and LUMO energy levels are fundamental parameters that govern the electronic behavior of a molecule.[1][6] The HOMO level is associated with the electron-donating ability (oxidation potential), while the LUMO level relates to the electron-accepting ability (reduction potential).[1][6] The energy difference between these two orbitals, the HOMO-LUMO gap, dictates the molecule's absorption and emission characteristics and its overall stability.[1][6] A thorough understanding of these energy levels is therefore paramount for designing and optimizing materials for specific electronic applications.

This guide provides a detailed protocol for the experimental and computational determination of the .

Experimental Determination of HOMO and LUMO Energy Levels

A combination of electrochemical and spectroscopic techniques is typically employed for the experimental determination of frontier orbital energies.[1][7]

Cyclic Voltammetry (CV) for Probing Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which are directly related to the HOMO and LUMO energy levels, respectively.[1][8]

The choice of solvent, supporting electrolyte, and reference electrode is crucial for obtaining accurate and reproducible results. A non-aqueous solvent system, such as dichloromethane or acetonitrile, is typically used for organic compounds.[2] The supporting electrolyte, commonly tetrabutylammonium hexafluorophosphate (TBAPF₆), is necessary to ensure sufficient conductivity of the solution.[2] A standard reference electrode, such as a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode, is used to provide a stable potential reference.[9][10] The internal standard, ferrocene/ferrocenium (Fc/Fc⁺), is often used for calibration.[8][10]

-

Sample Preparation : Dissolve a small amount of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in the chosen solvent (e.g., dichloromethane) containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).[2]

-

Electrochemical Cell Setup : Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement : Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between the electrodes.

-

Calibration : After the initial measurement, add a small amount of ferrocene to the solution and record the cyclic voltammogram again to determine the Fc/Fc⁺ redox potential.[10]

-

Data Analysis : Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.[10]

The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials using the following empirical equations:

EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard.

UV-Vis Spectroscopy for Determining the Optical Band Gap

UV-Vis spectroscopy is used to measure the absorption of light by the molecule as a function of wavelength. The onset of the absorption spectrum can be used to estimate the optical band gap (Eg), which corresponds to the energy required for the HOMO-LUMO electronic transition.[1][8]

-

Sample Preparation : Prepare a dilute solution of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in a suitable UV-transparent solvent (e.g., tetrahydrofuran or dichloromethane).[11]

-

Measurement : Record the UV-Vis absorption spectrum of the solution using a spectrophotometer.

-

Data Analysis : Determine the absorption onset wavelength (λonset) from the spectrum.

The optical band gap can be calculated using the following equation[7]:

Eg = 1240 / λonset (eV)

The LUMO energy can also be estimated by subtracting the optical band gap from the HOMO energy determined by cyclic voltammetry:

ELUMO = EHOMO - Eg

Computational Modeling of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical tool for predicting and understanding the electronic structure of molecules.[1][12]

The Power of Density Functional Theory (DFT)

DFT is a computational method that calculates the electronic structure of a molecule based on its electron density.[1] It offers a good balance between accuracy and computational cost for determining the energies of molecular orbitals.[1][12]

The choice of the functional and basis set is critical for the accuracy of DFT calculations. A commonly used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3] A suitable basis set, such as 6-31G(d), provides a good description of the molecular orbitals.[9]

-

Geometry Optimization : The first step is to obtain the optimized ground-state geometry of the 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole molecule using a chosen DFT functional and basis set.

-

Frequency Calculation : A frequency calculation is then performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

Single-Point Energy Calculation : A single-point energy calculation is performed on the optimized geometry to determine the energies of the molecular orbitals.[2]

-

Data Extraction : The energies of the HOMO and LUMO are extracted from the output of the calculation.[2]

Software packages such as Gaussian or ORCA are commonly used for these calculations.[2]

Data Presentation and Interpretation

To provide a clear overview of the electronic properties of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole, the experimentally determined and computationally calculated data should be summarized in a table. While specific data for the target molecule is pending experimental and computational efforts, the following table provides a template and includes illustrative data from a related carbazole derivative, 9-phenylcarbazole, for comparative purposes.[2]

| Property | Method | 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole (Expected Range) | 9-Phenylcarbazole (Reference) [2] |

| HOMO (eV) | Cyclic Voltammetry | -5.5 to -6.0 | -5.87 (Computational) |

| LUMO (eV) | Cyclic Voltammetry | -2.0 to -2.5 | -1.98 (Computational) |

| Electrochemical Gap (eV) | CV | 3.0 to 4.0 | 3.89 (Computational) |

| Optical Band Gap (eV) | UV-Vis Spectroscopy | 3.2 to 3.8 | - |

| HOMO (eV) | DFT (e.g., B3LYP/6-31G(d)) | To be determined | -5.87 |

| LUMO (eV) | DFT (e.g., B3LYP/6-31G(d)) | To be determined | -1.98 |

| Computational Gap (eV) | DFT | To be determined | 3.89 |

Visualizing the Workflow and Molecular Orbitals

Diagrams are essential for visualizing complex workflows and scientific concepts.

Figure 1: Combined experimental and computational workflow for determining the HOMO and LUMO energy levels.

Figure 2: Conceptual diagram of the HOMO-LUMO energy gap in 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole.

Conclusion

The determination of HOMO and LUMO energy levels is a critical step in the characterization of novel organic electronic materials. This guide has provided a comprehensive, step-by-step framework for elucidating the electronic properties of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole through a synergistic approach combining experimental techniques and computational modeling. By following the detailed protocols outlined herein, researchers can obtain reliable data to assess the potential of this and other carbazole-based materials for various applications in organic electronics and drug development. The self-validating system of comparing experimental and theoretical results will provide a robust understanding of the molecule's electronic structure.

References

- Hassan, M. I., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129738.

-

ResearchGate. (n.d.). Experimental determination of the HOMO and LUMO energy levels of the N719 dye. Retrieved from [Link]

- Zhang, H., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Chemistry – An Asian Journal, 5(7), 1681-1687.

- Iruthayaraj, J., et al. (2021). Design, Synthesis, Spectroscopic Characterization, Molecular Docking and Biological Evaluation of 9H-Carbazole Linked 4-Nitrophenol: A DFT Approach. Journal of Molecular Structure, 1225, 129151.

- Aldea, A., et al. (2018). New carbazole based materials: Synthesis and spectral characterization.

- Li, Y., et al. (2015). Synthesis and characterization of indolo [2, 3-a] carbazole-based novel luminescent materials. Journal of Ovonic Research, 11(5), 255-261.

-

Mai, Q.-D. (2021). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? ResearchGate. Retrieved from [Link]

- Appiagyei, E. K., & Antwi, C. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena, 2(1).

-

Dr. Shamsa. (2024, August 21). HOMO and LUMO determination [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Calculated and determined HOMO‐LUMO of carbazole and phenazine based aza‐helicene products. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]

- Raghunathan, R., et al. (2018). Empirical Relationship between Chemical Structure and Redox Properties: Mathematical Expressions Connecting Structural Features to Energies of Frontier Orbitals and Redox Potentials for Organic Molecules. The Journal of Physical Chemistry C, 122(25), 13538-13546.

-

ChemHelp ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. [Link]

- Adhikari, N., et al. (2020).

- Yilmaz, I., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Journal of Molecular Structure, 1225, 129152.

- Raghavan, H. J., et al. (2024). Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. Journal of Materials Chemistry C, 12(30), 10235-10243.

-

Chemistry LibreTexts. (2020, March 19). 2.02: LFT and Frontier Molecular Orbital Theory. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(2), 266-277.

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Investigation on Synthetic and Computational Studies of Carbazole Dertivates. Retrieved from [Link]

- Khalid, M., et al. (2023). Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. Arabian Journal of Chemistry, 16(10), 105151.

-

ResearchGate. (n.d.). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

MDPI. (2025). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Retrieved from [Link]

-

Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energy levels calculated for the ketone functionalized.... Retrieved from [Link]

-

Dr. Shamsa. (2024, August 21). DFT studies for finding HOMO and LUMO [Video]. YouTube. [Link]

-

PubChem. (n.d.). 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole. Retrieved from [Link]

- Ali, A., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports, 14(1), 1-11.

-

ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1.... Retrieved from [Link]

-

Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

- Yu-Yin, C. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. Journal of the Chinese Chemical Society, 67(3), 463-470.

-

NIST. (n.d.). 9H-Carbazole, 9-methyl-. WebBook. Retrieved from [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-ethyl-. WebBook. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholarena.com [scholarena.com]

- 4. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]

- 5. Design, synthesis and characterization of indolo[3,2- a ]carbazole-based low molecular mass organogelators as hole transport materials in perovskite s ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00412D [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermal Stability and Glass Transition Temperature (Tg) of Carbazole Dimers

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Thermal Properties in Advanced Material Science

In the landscape of organic electronics and high-performance materials, carbazole dimers have emerged as a cornerstone class of molecules. Their unique electronic and photophysical properties, largely stemming from the electron-rich carbazole moiety, have positioned them as critical components in organic light-emitting diodes (OLEDs), perovskite solar cells, and various other optoelectronic applications.[1][2][3] However, the transition from a promising laboratory-scale material to a robust, commercially viable technology hinges significantly on its physical resilience. This is where the concepts of thermal stability and glass transition temperature (Tg) become paramount. A high Tg is crucial for maintaining the amorphous glassy state of these materials, preventing crystallization that can be detrimental to device performance and longevity.[4] This guide provides a comprehensive exploration of these two critical thermal parameters in the context of carbazole dimers, offering insights into their measurement, the factors that influence them, and their profound implications for material design and application.

Section 1: Understanding the Fundamentals

What is Thermal Stability?

Thermal stability refers to the ability of a material to resist decomposition at high temperatures. For organic molecules like carbazole dimers, this is a critical attribute, especially in applications such as OLEDs where devices can experience significant Joule heating during operation.[5] The decomposition temperature (Td), typically defined as the temperature at which the material loses 5% of its mass, is a key metric for quantifying thermal stability.[6] A high Td indicates strong chemical bonds and a molecular structure that is resistant to breaking down under thermal stress. Carbazole derivatives are known for their pronounced thermal stability, a property attributed to the rigid and aromatic nature of the carbazole unit itself.[1][5]

The Significance of Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a characteristic property of amorphous materials, which includes many carbazole dimers used in thin-film devices.[3] It represents the temperature at which the material transitions from a hard, rigid, glassy state to a more flexible, rubbery state.[7] This transition is not a sharp melting point but rather a gradual change over a temperature range.[8]

Below the Tg, the polymer chains or molecules have limited mobility and are essentially frozen in place.[9] Above the Tg, the molecules have enough thermal energy to overcome intermolecular forces and exhibit segmental motion, allowing the material to flow and potentially crystallize.[8][10] For applications requiring long-term morphological stability, such as in OLED displays, a high Tg is highly desirable to prevent the thin films from deforming or crystallizing over time, which can lead to device failure.[4][5]

Section 2: Experimental Characterization of Thermal Properties

The accurate determination of Td and Tg is crucial for the rational design and selection of carbazole dimers for specific applications. The two primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Determining Thermal Stability

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (typically nitrogen or air).[11][12] By heating the sample at a constant rate, one can identify the temperature at which decomposition begins, as indicated by a loss of mass.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed amount of the carbazole dimer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas like nitrogen to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a wide temperature range (e.g., from room temperature to 600 °C or higher).[11]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.[6]

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Determining Glass Transition Temperature

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] The glass transition is observed as a step-like change in the heat capacity, which appears as a baseline shift in the DSC thermogram.[7]

Experimental Protocol:

-

Sample Preparation: A small amount of the carbazole dimer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Cycles: A common procedure involves a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample. The sample is then cooled rapidly to create a uniform amorphous state. The second heating scan is used to determine the Tg.[6] A typical heating and cooling rate is 10 °C/min.[11]

-

Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the baseline of the DSC curve.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Section 3: Structure-Property Relationships: Factors Influencing Tg and Thermal Stability

The thermal properties of carbazole dimers are not intrinsic to the carbazole moiety alone but are heavily influenced by the overall molecular architecture. Understanding these structure-property relationships is key to designing new materials with enhanced thermal characteristics.

Molecular Weight and Size

Generally, a higher molecular weight leads to a higher Tg.[8][9] Larger molecules have more entanglements and stronger intermolecular van der Waals forces, which restrict molecular motion and thus require more thermal energy to induce the glass transition.

Molecular Rigidity and Chain Flexibility

The rigidity of the molecular structure plays a crucial role. The inherent rigidity of the carbazole unit contributes positively to both thermal stability and a high Tg.[5][13] Introducing flexible linkages or long aliphatic side chains can decrease the Tg by increasing the conformational freedom of the molecule.[10] Conversely, creating more rigid, fused-ring structures tends to increase the Tg.[14]

Intermolecular Interactions

Stronger intermolecular forces, such as dipole-dipole interactions or hydrogen bonding, lead to a higher Tg because more energy is required to overcome these forces and allow for segmental motion.[7][10] While carbazole itself is not strongly polar, the introduction of polar functional groups can influence the Tg.

Symmetry and Packing

Molecular symmetry can influence how efficiently molecules pack in the solid state. Highly symmetric molecules may have a greater tendency to crystallize, which is often undesirable for amorphous thin-film applications. Introducing asymmetry into the molecular design can disrupt regular packing and promote the formation of a stable amorphous glass with a high Tg.

Steric Hindrance

Bulky substituent groups can increase the Tg by sterically hindering the rotation of chemical bonds within the molecule and restricting the overall molecular mobility.[10] For example, attaching bulky groups to the carbazole nitrogen or other positions can effectively raise the Tg.

The following table summarizes the thermal properties of several carbazole-based materials, illustrating the impact of molecular structure on Td and Tg.

| Material | Structure | Decomposition Temp (Td, °C) | Glass Transition Temp (Tg, °C) | Reference |

| TECEB | 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene | > 400 | 130 | [13] |

| Compound 7a | A specific carbazole derivative | 291 | - | [1][15] |

| Compound 7b | Another specific carbazole derivative | 307 | - | [1][15] |

| mCzB-2CN | A carbazole-biphenyl host material | > 390 | - | [6] |

| oCzB-2CN | A carbazole-biphenyl host material | > 390 | - | [6] |

| mCzB-2PhCN | A carbazole-biphenyl host material | > 390 | - | [6] |

| FCzTPA | A carbazole/dibenzo[b,d]furan derivative | > 400 | > 190 | [16] |

| FCzDPNA | A carbazole/dibenzo[b,d]furan derivative | > 400 | > 190 | [16] |

Section 4: Implications and Applications in Material Science

The thermal stability and high Tg of carbazole dimers are not merely academic points of interest; they have profound practical implications for the performance and lifetime of organic electronic devices.

Enhanced Device Longevity and Stability

In OLEDs, high temperatures can lead to the degradation of the organic layers, causing a decrease in brightness and efficiency over time. Materials with high thermal stability can withstand these operating temperatures, leading to longer device lifetimes.[2][17] Similarly, a high Tg prevents the morphological changes in the amorphous thin films, such as crystallization, which can create short circuits or disrupt charge transport pathways.[4]

Broader Processing Windows

Materials with high thermal stability are more amenable to various processing techniques, including vacuum thermal evaporation, which is a common method for fabricating OLEDs.[6] A high Td ensures that the material does not decompose during the deposition process.

Design Principles for Next-Generation Materials

The insights gained from studying the structure-property relationships of carbazole dimers provide a roadmap for the rational design of new materials with even better thermal properties. By strategically modifying the molecular structure—for instance, by increasing molecular weight, enhancing rigidity, and introducing bulky substituents—scientists can tailor the Td and Tg to meet the demanding requirements of next-generation electronic and optoelectronic devices. The introduction of sterically demanding and rigid structures has been shown to be an effective strategy for increasing the glass transition temperature.[4]

Conclusion: The Unseen Backbone of High-Performance Materials

While the electronic and photophysical properties of carbazole dimers often take center stage, their thermal stability and glass transition temperature form the unseen backbone that supports their practical application. A deep understanding of these thermal characteristics, the methods for their measurement, and the factors that influence them is indispensable for researchers and scientists working at the forefront of materials science and drug development. As the demand for more efficient, durable, and reliable organic electronic devices continues to grow, the rational design of carbazole dimers with optimized thermal properties will undoubtedly play a pivotal role in shaping the future of this exciting field.

References

- A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. (2005). Journal of the American Chemical Society.

- Novel amorphous molecular materials for organic light-emitting devices. SPIE Digital Library.

- Synthesis and Properties of 1,8-Carbazole-Based Conjug

- Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. (2020). Beilstein Journals.

- New Class of Hole-Blocking Amorphous Molecular Materials and Their Application in Blue-Violet-Emitting Fluorescent and Green-Emitting Phosphorescent Organic Electroluminescent Devices. (2003).

- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV.

- Organic semiconductor. Wikipedia.

- A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices.

- Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. (2020). PubMed.

- TGA curves (a) and DSC 2 nd heating scans (b) of the carbazole-biphenyl hosts.

- Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. (2019). Theses.fr.

- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2020).

- Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers.

- 8.2: Factors Influencing Tg. (2021). Engineering LibreTexts.

- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- Exploring optical, electrochemical, thermal, and theoretical aspects of simple carbazole-derived organic dyes. (2024). PMC.

- Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers.

- Glass Transition Temperature: Definition, How It Works, Factors, and Advantages. (2023). Xometry.

- Glass transition temperature and factors affecting it. Intro to Polymer Science Class Notes.

- Glass Transition Temper

- Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing).

Sources

- 1. BJOC - Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties [beilstein-journals.org]

- 2. osti.gov [osti.gov]

- 3. Organic semiconductor - Wikipedia [en.wikipedia.org]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. theses.fr [theses.fr]

- 6. researchgate.net [researchgate.net]

- 7. arsdcollege.ac.in [arsdcollege.ac.in]

- 8. xometry.com [xometry.com]

- 9. fiveable.me [fiveable.me]

- 10. eng.libretexts.org [eng.libretexts.org]

- 11. Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 15. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Synthesis pathways for 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole

An In-depth Technical Guide to the Synthesis of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole, a molecule of significant interest in materials science and organic electronics. Also known as bis(9-carbazolyl)methane, its structure, consisting of two carbazole moieties linked by a methylene bridge at the nitrogen atoms, imparts unique photophysical and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two primary, field-proven synthetic strategies: direct N-alkylation using dihalomethanes and condensation with formaldehyde. The guide elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and presents a comparative analysis to assist researchers in selecting the optimal pathway for their specific application.

Introduction to 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole

The carbazole heterocycle is a foundational building block in the development of functional organic materials.[1] Its rigid, planar structure and electron-rich nature facilitate charge transport, making it a critical component in organic light-emitting diodes (OLEDs), solar cells, and as a host for phosphorescent emitters.[2] 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole, by linking two carbazole units, effectively doubles the presence of this key pharmacophore, creating a larger, more complex system with distinct properties.

The methylene bridge provides conformational flexibility while maintaining electronic communication between the two carbazole systems. This unique arrangement makes it a valuable target for synthesis in academic and industrial laboratories. This guide will focus on the two most direct and reliable methods for its preparation.

Synthesis Pathway I: Direct N-Alkylation via Methylene Dihalide

This pathway represents the most straightforward approach, analogous to a double Williamson ether synthesis, forming N-C bonds instead of O-C bonds. The reaction involves the deprotonation of two equivalents of carbazole followed by nucleophilic attack on one equivalent of a methylene dihalide, such as dichloromethane or dibromomethane.

Mechanism and Rationale

The N-H proton of carbazole is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for deprotonation to form the highly nucleophilic carbazolide anion.[3] The choice of base and reaction conditions is critical to achieving high yields and minimizing side reactions.

The overall reaction proceeds via two sequential SN2 substitutions:

-

Carbazole + Base → Carbazolide Anion

-

Carbazolide Anion + CH2X2 → 9-(Halomethyl)-9H-carbazole + X-

-

9-(Halomethyl)-9H-carbazole + Carbazolide Anion → 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole + X-

Two common methodologies are employed to facilitate this transformation: standard solid-liquid phase reaction and Phase-Transfer Catalysis (PTC).

Methodology 1A: N-Alkylation with Sodium Hydride

This classic method utilizes a strong, non-nucleophilic base (NaH) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF). This approach is highly effective and analogous to established procedures for similar heterocycles.[4][5]

Materials:

-

Carbazole (2.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Dibromomethane (CH2Br2) (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), add carbazole (2.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.

-

Add anhydrous DMF to dissolve the carbazole.

-

Carefully add NaH (2.2 eq) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases and the solution becomes homogeneous.

-

Dissolve dibromomethane (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated brine solution, dry over anhydrous MgSO4, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Methodology 1B: N-Alkylation using Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful technique for reactions involving an aqueous phase and an organic phase. It avoids the need for strictly anhydrous conditions and expensive solvents.[6] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide anion from the aqueous phase to the organic phase to deprotonate the carbazole. The resulting carbazolide anion is then soluble in the organic phase and can react with the dihalomethane.[7][8]

Materials:

-

Carbazole (2.0 eq)

-

Dichloromethane (CH2Cl2) (serves as both reagent and solvent)

-

Potassium Hydroxide (KOH), 50% aqueous solution (w/w)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Procedure:

-

To a round-bottom flask, add carbazole (2.0 eq) and a catalytic amount of TBAB (0.05 eq).

-

Add dichloromethane in sufficient volume to dissolve the carbazole.

-

With vigorous stirring, add the 50% aqueous KOH solution.

-

Reflux the biphasic mixture for 12-18 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water until the pH is neutral, then with saturated brine solution.

-

Dry the organic layer over anhydrous MgSO4 and filter.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or isopropanol.

dot graphdot { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

} } Caption: General workflow for direct N-alkylation synthesis.

Synthesis Pathway II: Condensation with Formaldehyde

This pathway involves the reaction of carbazole with formaldehyde. The reaction proceeds through an unstable intermediate, 9-hydroxymethylcarbazole, which readily reacts with a second molecule of carbazole under acidic conditions to form the desired methylene-bridged product.[9] This method capitalizes on the reactivity of formaldehyde as a one-carbon electrophile.

Mechanism and Rationale

This synthesis is typically a two-step, one-pot process:

-

Base-Catalyzed Formation of the Intermediate: Carbazole is first reacted with formaldehyde under basic conditions to form 9-hydroxymethylcarbazole. This intermediate is often not isolated due to its instability.[9]

-

Acid-Catalyzed Condensation: The introduction of an acid catalyst protonates the hydroxyl group of the intermediate, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized carbazole-N-methyl cation. This highly electrophilic cation is then rapidly attacked by the nucleophilic nitrogen of a second carbazole molecule to yield the final product.

Experimental Protocol: Formaldehyde Condensation

Materials:

-

Carbazole (2.0 eq)

-

Formaldehyde (37% aqueous solution) (1.1 eq)

-

Potassium Carbonate (K2CO3)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve carbazole (2.0 eq) in ethanol with heating.

-

Add potassium carbonate (e.g., 0.5 eq) to the mixture.

-

Add the aqueous formaldehyde solution (1.1 eq) dropwise while boiling the mixture under reflux. Continue refluxing for 1 hour to form the 9-hydroxymethylcarbazole intermediate in situ.[9]

-

Cool the mixture slightly and then carefully add a catalytic amount of concentrated HCl or a few drops of glacial acetic acid. Caution: The subsequent reaction can be exothermic.

-

A precipitate of the product should begin to form. Continue stirring at room temperature for an additional 2-3 hours to ensure complete reaction.

-

Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol to remove unreacted starting material.

-

The product can be further purified by recrystallization from toluene to yield a white, crystalline solid.[9]

dot graphdot { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

} } Caption: Workflow for formaldehyde condensation synthesis.

Comparative Analysis and Experimental Insights

The choice between these two primary pathways depends on available resources, desired scale, and purity requirements.

| Parameter | Pathway I: N-Alkylation (PTC) | Pathway II: Formaldehyde Condensation |

| Reagents | Carbazole, CH2Cl2, KOH, TBAB | Carbazole, Formaldehyde, K2CO3, Acid |

| Solvents | Dichloromethane (reagent/solvent) | Ethanol, Toluene |

| Conditions | Biphasic, reflux (vigorous stirring) | Homogeneous, reflux then RT |

| Yield | Generally good to high | Variable, can be high with optimization |

| Workup | Simple phase separation, wash | Filtration, recrystallization |

| Advantages | Milder conditions, avoids strong acids/bases like NaH, often cleaner reaction.[7][8] | Inexpensive reagents (formaldehyde), can be a one-pot procedure. |

| Disadvantages | Dihalomethanes are toxic; PTC catalyst required. | Intermediate is unstable; acid-catalyzed step can lead to side products if not controlled.[9] |

Expert Insights:

-

For Scalability and Safety: The Phase-Transfer Catalysis (PTC) method is often preferred for larger-scale synthesis. It avoids the use of sodium hydride, which is highly reactive and requires strictly anhydrous conditions, and uses a less hazardous base (50% KOH) than alternatives.

-

For Purity: The N-alkylation pathway generally leads to fewer byproducts compared to the acid-catalyzed condensation, which can sometimes produce polymeric materials if the reaction conditions are not carefully controlled. Purification via recrystallization is often sufficient for the PTC method.

-

For Cost-Effectiveness on a Lab Scale: The formaldehyde condensation method uses very common and inexpensive bulk reagents, making it an attractive option for initial exploratory work.

Conclusion

The synthesis of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is readily achievable through two robust and well-documented chemical strategies. The direct N-alkylation with dihalomethanes, particularly under phase-transfer catalysis conditions, offers a clean, scalable, and high-yielding route. Alternatively, the condensation of carbazole with formaldehyde provides a cost-effective method that is effective for lab-scale preparations. The selection of the synthetic pathway should be guided by the specific needs of the research project, considering factors such as scale, purity requirements, and available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important carbazole dimer.

References

-

Saglam, M. F. (2022). Synthesis, Characterization and Thermal Analysis of Novel Methylene Bridged Bis-carbazole Based Bis-benzimidazoles. Hittite Journal of Science and Engineering, 9(4), 281-286. Available from: [Link]

-

(No author) (2021). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[2][6][10]oxadiazolo[3,4-d]pyridazine. Molbank, 2021(4), M1246. Available from: [Link]

-

García-Herbosa, G., et al. (2024). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. Available from: [Link]

-

Diez-Barra, E., de la Hoz, A., & Sanchez-Migallon, A. (1992). PHASE TRANSFER CATALYSIS WITHOUT SOLVENT. SYNTHESIS OF BISAZOLYLALKANES. Heterocycles, 34(7), 1365. Available from: [Link]

-

(No author) (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available from: [Link]

-

(No author) (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Keep, Eastern Illinois University. Available from: [Link]

-

(No author) (n.d.). Synthesis of New Precursors for the Carbazole Alkaloids. Ankara University. Available from: [Link]

-

Pazdera, P. (2004). Carbazol-9-yl-methanol. Molbank, 2004(2), M354. Available from: [Link]

-

Cihaner, A., & Önal, A. M. (2017). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PLoS ONE, 12(8), e0181879. Available from: [Link]

-

Martínez, R., et al. (2016). 9H-Dibenzo[a,c]carbazole from microwave assisted Madelung's reaction of N-[2-(phenylmethyl)phenyl]benzamide. [Preprint]. Available from: [Link]

- (No author) (n.d.). Supporting Information: The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents. [Source not specified].

- Tang, C., et al. (2024).

-

Alaraji, Y. N. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available from: [Link]

-

Ryabukhin, D. S., et al. (2022). 4,7-Di(9H-carbazol-9-yl)-[2][6][10]oxadiazolo[3,4-d]pyridazine. Molbank, 2022(3), M1428. Available from: [Link]

-

(No author) (2015). Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes. The Journal of Organic Chemistry. Available from: [Link]

-

García-Herbosa, G., et al. (2024). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. Available from: [Link]

-

Johansson, M. J., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.. Available from: [Link]

- (No author) (n.d.). Process for the preparation of a carbazole derivative. Google Patents.

- Diez-Barra, E., de la Hoz, A., & Sanchez-Migallon, A. (1992). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. [Source not specified].

-

(No author) (n.d.). Synthesis of a. 9H-Carbazol-9-amine. PrepChem.com. Available from: [Link]

-

Sağlam, M. F. (2022). 1H NMR spectrum of compound 4. ResearchGate. Available from: [Link]

- Galy, J. P., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. [Source not specified].

-

Batur, D. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles. Middle East Technical University. Available from: [Link]

-

(No author) (n.d.). Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel. Dalton Transactions. Available from: [Link]

-

Matar, N. (2018). 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene] amino}propan-2-ol. An-Najah Staff. Available from: [Link]

-

(No author) (n.d.). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

- 1. BJOC - Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts [beilstein-journals.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. Carbazol-9-yl-methanol [mdpi.com]

- 10. mdpi.com [mdpi.com]

Electrochemical band gap analysis of carbazole-based host materials

An In-depth Technical Guide to the Electrochemical Band Gap Analysis of Carbazole-Based Host Materials

Abstract

Carbazole-based compounds have emerged as a cornerstone in the development of high-performance organic electronic devices, most notably as host materials in Organic Light-Emitting Diodes (OLEDs).[1][2] Their inherent electron-rich nature, high thermal stability, and tunable electronic properties make them ideal candidates for facilitating efficient energy transfer to guest emitter molecules.[1][3] A critical parameter governing the performance of these host materials is the electrochemical band gap, which is determined by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides a comprehensive overview of the principles and methodologies for the electrochemical band gap analysis of carbazole-based host materials, with a focus on cyclic voltammetry (CV). It is intended for researchers and scientists in materials science and drug development seeking to understand and apply these techniques for the rational design of next-generation organic electronic materials.

The Significance of the Electrochemical Band Gap in Carbazole Host Materials

The HOMO and LUMO energy levels of a host material are paramount to the performance of an OLED device. The HOMO level dictates the efficiency of hole injection from the hole transport layer, while the LUMO level governs electron injection from the electron transport layer. The energy difference between the HOMO and LUMO levels, known as the electrochemical band gap, determines the energy required to excite an electron and is a key factor in ensuring efficient energy transfer to the guest emitter.

For instance, in Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material must possess a high triplet energy to effectively confine the triplet excitons on the TADF emitter, enabling efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[1][2] A precise determination of the host material's band gap is therefore crucial for designing devices with high external quantum efficiencies (EQEs).[3][4]

Theoretical Foundation: Linking Electrochemistry to Molecular Orbitals

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules.[5][6] By measuring the current response of a material to a linearly swept potential, we can determine its oxidation and reduction potentials. These electrochemical potentials are directly related to the HOMO and LUMO energy levels of the molecule.[7][8]

The fundamental relationships are as follows:

-

HOMO Energy Level: The onset potential of the first oxidation peak (Eox) in the cyclic voltammogram corresponds to the energy required to remove an electron from the HOMO.

-

LUMO Energy Level: The onset potential of the first reduction peak (Ered) corresponds to the energy gained when an electron is added to the LUMO.

These potentials can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[7][9] The use of an internal standard is crucial for obtaining reproducible and comparable data across different experimental setups.[10][11]

The equations are:

The value of 4.8 eV represents the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[10] The electrochemical band gap (Eg) is then simply the difference between the LUMO and HOMO energy levels:

-

Eg (eV) = ELUMO - EHOMO

It is important to note that the electrochemical band gap can differ from the optical band gap determined by UV-Vis spectroscopy, as the former involves the addition or removal of an electron to form an ion, while the latter corresponds to the energy of an exciton (an electron-hole pair).[9]

Experimental Protocol: A Self-Validating System for Electrochemical Analysis

The following protocol outlines a robust and self-validating methodology for determining the electrochemical band gap of carbazole-based host materials using cyclic voltammetry.

Materials and Reagents

-

Carbazole-based host material: The compound of interest.

-

Solvent: Anhydrous, high-purity solvent such as dichloromethane (DCM) or acetonitrile (ACN). The choice of solvent is critical as it must dissolve the analyte and the supporting electrolyte and be electrochemically stable within the potential window of interest.

-

Supporting Electrolyte: A non-reactive salt to ensure sufficient conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common choice.[7][12]

-

Internal Standard: Ferrocene (Fc) for calibration of the reference electrode.[9][13]

-

Inert Gas: High-purity nitrogen or argon for de-gassing the solution to remove dissolved oxygen, which can interfere with the measurements.[5]

Electrochemical Setup

A standard three-electrode electrochemical cell is required.[6][14]

-

Working Electrode (WE): An inert electrode where the redox reactions of the analyte occur. Glassy carbon or platinum disk electrodes are commonly used.[7][15]

-

Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.[7][15]

-

Counter Electrode (CE): Completes the electrical circuit and is typically made of a platinum wire.[7][15]

The electrodes are connected to a potentiostat, which controls the applied potential and measures the resulting current.[6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow:

Caption: Structure-property relationships in carbazole derivatives.

As a general trend:

-

Electron-Donating Groups (EDGs): tend to raise the HOMO energy level, making the molecule easier to oxidize. The effect on the LUMO level is typically less pronounced.

-

Electron-Withdrawing Groups (EWGs): tend to lower both the HOMO and LUMO energy levels, making the molecule more difficult to oxidize and easier to reduce.

This ability to tune the electronic properties through synthetic chemistry is a key advantage of carbazole-based materials, allowing for the design of host materials with optimized energy levels for specific guest emitters. [16]

Conclusion and Future Outlook

The electrochemical band gap analysis of carbazole-based host materials is an indispensable tool in the development of advanced organic electronic devices. Cyclic voltammetry provides a direct and reliable method for determining the HOMO and LUMO energy levels, which are critical for predicting and optimizing device performance. A thorough understanding of the experimental methodology and the underlying structure-property relationships enables the rational design of novel host materials with tailored electronic properties.

Future research in this area will likely focus on the development of in-situ and operando electrochemical techniques to probe the electronic structure of materials within functioning devices. Furthermore, the combination of experimental electrochemical data with high-level quantum chemical calculations will continue to provide deeper insights into the electronic behavior of these versatile materials, accelerating the discovery of next-generation host materials for highly efficient and stable OLEDs and other organic electronic applications.

References

- Vertex AI Search. (2023, July 21). How to do the Cyclic Voltammetry of thin films?

- Oner, S., & Bryce, M. R. (2023, June 28). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.).

- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). ProQuest.

- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. (2017, September 14). Semantic Scholar.

- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021, June 4). PMC.

- A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)

- A DFT STUDY OF REORGANIZATION ENERGY OF SOME CHOSEN CARBAZOLE DERIV

- Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.

- Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. (n.d.).

- The calculated HOMO and LUMO energy levels for various carbazole‐based... (n.d.).

- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2025, October 15).

- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021, June 4). PubMed.

- Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. (2020, May 3). PMC.

- Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry. (n.d.).

- Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl). (2024, February 23). KTU ePubl.

- NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. (2021). Chemistry & Chemical Technology.

- Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. (2023, October 3). Arabian Journal of Chemistry.

- Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionis

- Cyclic voltammetry measurement for n-type Cu2O thin film using copper sulphate-based solution. (2015, October 19). SciSpace.

- How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry d

- Uphill and Downhill Charge Generation from Charge Transfer to Charge Separated States in Organic Solar Cells - Supporting Inform

- Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (2025, March 27). MDPI.

- Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. (n.d.). Redalyc.

- New Guidelines for Presenting Electrochemical Data in All ACS Journals. (2023, March 20). Organic Letters.

- Carbazole endcapped heterofluorenes as host materials: theoretical study of their structural, electronic, and optical properties. (2010, December 21). PubMed.

- Synthesis and electro-optical properties of carbazole derivatives for organic device applic

- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2025, November 19).

- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024, October 25). MDPI.

- Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. (2010, July 30).

- Characterisation of the Ferrocene/Ferrocenium Ion Redox Couple as a Model Chemistry for Non-Aqueous Redox Flow B

- Characterization by cyclic voltammetry of LixMn2O4 thin films. (n.d.). OSTI.

- Characterisation of the ferrocene/ferrocenium ion redox couple as a model chemistry for non-aqueous redox flow battery research. (2025, August 7).

- Thin-Film Reference Electrodes for Fast-Scan Cyclic Voltammetry. (2025, November 19). PMC.

- Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila.

- Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. (2025, August 7).

- A red-orange carbazole-based iridium(III) complex: Synthesis, thermal, optical and electrochemical properties and OLED application. (n.d.).

- Use of the ferrocene oxidation process to provide both reference electrode potential calibration and a simple measurement (via semiintegration) of the uncompensated resistance in cyclic voltammetric studies in high-resistance organic solvents. (2000, August 1). PubMed.

- Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Deriv

- New Guidelines for Presenting Electrochemical Data in All ACS Journals. (n.d.).

- Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. (2022, June 17). MDPI.

- Minteer, S., Chen, J., et al. (2023, April 19).

- Carbazole‐Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. (2025, June 23). PMC.

- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA.

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 6. ossila.com [ossila.com]

- 7. benchchem.com [benchchem.com]

- 8. prezi.com [prezi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Use of the ferrocene oxidation process to provide both reference electrode potential calibration and a simple measurement (via semiintegration) of the uncompensated resistance in cyclic voltammetric studies in high-resistance organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epubl.ktu.edu [epubl.ktu.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thin-Film Reference Electrodes for Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbazole endcapped heterofluorenes as host materials: theoretical study of their structural, electronic, and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Density functional theory (DFT) modeling of bis-carbazole geometry

A DFT Protocol for Optoelectronics and Medicinal Chemistry

Executive Summary

Bis-carbazole derivatives represent a critical scaffold in both organic light-emitting diodes (OLEDs) as high-triplet energy hosts and in medicinal chemistry as DNA-intercalating agents. The functional performance of these molecules—whether it be charge mobility in a device or binding affinity in a protein pocket—is strictly governed by their ground-state geometry, specifically the inter-ring torsional angle .

This guide moves beyond standard textbook DFT.[1] It addresses the specific challenges of modeling bis-carbazoles: handling weak dispersive forces (π-π stacking), correcting for long-range charge transfer errors, and validating conformational minima.

Part 1: Theoretical Framework & Functional Selection

The "Dispersion" Trap

Standard hybrid functionals like B3LYP have historically been the workhorse of organic chemistry. However, for bis-carbazoles, B3LYP is often insufficient because it fails to account for London dispersion forces. Bis-carbazoles often adopt packed geometries where π-π interactions between the carbazole units (or between the carbazole and a host/receptor) are stabilizing.

-

The Consequence: Neglecting dispersion can lead to artificially "flat" or "open" geometries, resulting in errors in predicted ionization potentials (IP) and lattice energies.

-

The Solution: Use Range-Separated Hybrid functionals with Dispersion Corrections.

Recommended Functionals

| Functional | Type | Application Context | Why use it? |

| ωB97X-D | Range-Separated Hybrid + Dispersion | Primary Recommendation | Captures long-range electron exchange (crucial for Charge Transfer states) and includes empirical dispersion (D2) for accurate geometry. |

| CAM-B3LYP-D3 | Range-Separated Hybrid + Dispersion | Alternative | Excellent for excited states (TD-DFT), but requires the -D3 (Grimme) suffix to correct geometry. |

| B3LYP | Global Hybrid | Legacy/Comparison only | Use only if comparing to historical literature. Known to underestimate HOMO-LUMO gaps. |

Part 2: Computational Methodology (The Protocol)

This protocol is designed to be self-validating. It ensures that the final geometry is a true global minimum, not just a local trap.

Step 1: Conformational Sampling (The "Guess" Phase)

Bis-carbazoles possess a rotational degree of freedom around the C-N or C-C bond connecting the units. A single input structure is dangerous.

-

Action: Generate 4-6 starting conformers with varying dihedral angles (e.g., 30°, 60°, 90°, 120°).

-

Tool: Use a low-cost method (Molecular Mechanics like MMFF94 or semi-empirical PM7) to pre-screen these conformers before submitting to DFT.

Step 2: Geometry Optimization

This step relaxes the nuclear positions to find the potential energy minimum.

-

Software agnostic parameters:

-

Method: DFT / ωB97X-D

-

Basis Set: 6-31G(d) (Cost-effective for geometry) or def2-SVP.

-

Solvation: Gas phase is acceptable for OLED vacuum deposition modeling. Use PCM (Polarizable Continuum Model) or SMD with water/DMSO for drug development contexts.

-

Convergence Criteria: Set to Tight or VeryTight. Shallow potential energy surfaces (common in twisted biphenyl-like systems) require stricter convergence to avoid imaginary frequencies.

-

Step 3: Frequency Analysis (The Validation)

Critical Rule: Every optimization must be followed by a frequency calculation at the same level of theory.

-

Success Metric: Zero imaginary frequencies.

-

Failure Mode: One or more imaginary frequencies (indicated as negative wavenumbers, e.g., -45 cm⁻¹). This means you are at a Transition State (saddle point), not a minimum.

-

Fix: Displace the geometry along the normal mode of the imaginary frequency and re-optimize.

-

Step 4: Excited State & Property Calculation

Once the geometry is validated (Step 3), perform single-point energy calculations for electronic properties.

-

Basis Set Upgrade: Switch to 6-311+G(d,p) or def2-TZVP. The diffuse functions (+) are essential for describing the electron density tail in excited states.

-

TD-DFT: Calculate the first 6-10 singlet and triplet states to determine the Optical Gap (

) and Triplet Energy (

Part 3: Visualization of Workflows

Diagram 1: The Optimization & Validation Loop

This workflow illustrates the iterative process required to ensure a stable geometry.

Caption: Figure 1. Self-correcting DFT workflow for bis-carbazole geometry validation.

Part 4: Geometric Analysis & Structure-Property Relationships

The geometry of bis-carbazole is not just a static picture; it is the predictor of function. The most critical parameter is the Dihedral (Torsion) Angle (

The Torsion-Function Logic

-

Planar (

): High conjugation, lower HOMO-LUMO gap.-

Risk:[2] High tendency to aggregate (π-stacking), leading to fluorescence quenching in OLEDs or poor solubility in drugs.

-

-

Twisted (

): Broken conjugation.-

Benefit (OLEDs): Confines the triplet exciton (High

), preventing reverse energy transfer. -

Benefit (Pharma): Creates specific 3D shapes for "lock and key" binding mechanisms.

-

Rigid Scan Protocol (Potential Energy Surface)

To understand the steric barrier, perform a Relaxed Potential Energy Surface (PES) Scan :

-

Freeze the inter-ring dihedral angle.

-

Step the angle from 0° to 180° in 10° increments.

-

Optimize all other atoms at each step.

-

Result: A plot of Energy vs. Angle. The depth of the well indicates conformational rigidity.

Diagram 2: From Geometry to Application

How the torsion angle directly dictates the application metrics.

Caption: Figure 2. Causal pathway linking torsional geometry to device and biological performance.

Part 5: Data Presentation & Analysis

When reporting your DFT results, use the following table structure to allow for direct comparison between the "Gas Phase" (intrinsic) and "Solvated" (realistic) states.

Table 1: Calculated Geometric and Electronic Parameters (ωB97X-D/6-311+G(d,p))

| Parameter | Symbol | Gas Phase | Solvated (PCM: CH₂Cl₂) | Interpretation |

| Dihedral Angle | 52.4° | 55.1° | Larger angle in solvent suggests steric relaxation. | |

| Bond Length | 1.42 | 1.43 | Linker bond length; affects rotation barrier. | |

| HOMO Energy | -5.40 | -5.65 | Critical for oxidation potential (hole injection). | |

| LUMO Energy | -1.80 | -2.10 | Critical for reduction potential. | |

| Optical Gap | 3.60 | 3.55 | Correlates with absorption onset. | |

| Dipole Moment | 2.1 | 4.5 | High dipole improves solubility but affects film packing. |

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

-

Im, Y., et al. (2017). Molecular Design Strategy of Host Materials for Highly Efficient Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Chemistry of Materials, 29(5), 1946–1963. Link

-

Rarey, M., & Stahl, M. (2013).[2] Torsion Angle Preferences in Drug-like Chemical Space: A Comprehensive Guide. Journal of Medicinal Chemistry, 56(5), 2016–2028. Link

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

Sources

Methodological & Application

Spin-coating techniques for solution-processed carbazole films

Application Note: Precision Spin-Coating Protocols for Solution-Processed Carbazole Thin Films

Executive Summary & Context

Carbazole derivatives (e.g., Poly(N-vinylcarbazole) [PVK], CBP, mCP) are the backbone of modern organic electronics, serving as Hole Transport Layers (HTLs) and host matrices in OLEDs and organic photovoltaics (OPVs) due to their high triplet energy and thermal stability.

While primarily known in electronics, carbazole alkaloids are also potent pharmacophores. This guide focuses on the physical deposition of these materials into nanometric films. For drug development professionals, this protocol is directly transferable to fabricating controlled-release polymer coatings or bio-organic sensor interfaces where film uniformity dictates release kinetics or sensitivity.

Key Technical Challenge: Carbazole films are prone to "coffee-ring" effects and crystallization during solvent evaporation. This protocol utilizes orthogonal solvent engineering and viscosity-matched spin dynamics to guarantee defect-free films with <5 nm roughness (

Material Science & Solvation Strategy

The quality of a spin-coated film is determined before the substrate enters the spinner. It begins with the interaction between the solute and the solvent, governed by Hansen Solubility Parameters (HSP).[1][2]

Solvent Selection Matrix

To achieve a uniform film, the solvent’s evaporation rate must be slow enough to allow self-organization but fast enough to prevent de-wetting.

| Solvent | Boiling Point (°C) | Viscosity (cP) | Suitability for Carbazole | Application Note |

| Chlorobenzene (CB) | 131 | 0.80 | Excellent | Preferred for PVK. High BP allows smooth planarization.[3] |

| Toluene | 110 | 0.59 | Good | Standard general solvent. Faster drying than CB; risk of striations.[3] |

| Tetrahydrofuran (THF) | 66 | 0.48 | Moderate | High vapor pressure causes rapid drying.[3] Use only for high-MW polymers requiring strong solvation. |

| Chloroform | 61 | 0.56 | Poor (for films) | Evaporates too fast, leading to "orange peel" defects. |

Critical Insight: For PVK (Polymer), use Chlorobenzene.[4][5] The slower evaporation prevents the "skin effect" where the surface dries before the bulk, trapping solvent. For Small Molecules (CBP), Toluene is often sufficient.

Solution Preparation Logic

-

Concentration: 10–20 mg/mL is the "Goldilocks" zone for obtaining 40–80 nm films at standard speeds (2000–4000 RPM).

-

Dissolution: Carbazoles often aggregate.[3] Stir at 50°C for >4 hours.

-

Filtration: Mandatory. Use 0.45 µm PTFE (hydrophobic) filters. Nylon filters may dissolve in aromatic solvents, contaminating the film.

Substrate Engineering: The Foundation

A carbazole film will delaminate or pinhole if the substrate surface energy is not tuned. Most applications use Indium Tin Oxide (ITO) on glass.[3]

The UV-Ozone Mechanism:

Untreated ITO has a work function (

-

Action: UV-Ozone treatment generates atomic oxygen.[3]

-

Result: Removes organic contaminants and enriches surface oxygen.

-

Impact: Increases

to ~5.1 eV (better hole injection into Carbazole HOMO ~5.8 eV) and reduces contact angle to <10° (perfect wetting).

Detailed Experimental Protocol

Workflow Diagram (DOT Visualization)

Figure 1: Optimized workflow for carbazole thin-film fabrication. Red nodes indicate critical control points (CCPs) where failure is most likely.

Step-by-Step Methodology

Step 1: Substrate Cleaning [3]

-

Sonicate substrates in Deionized Water + Detergent (15 min).

-

Sonicate in Acetone (15 min) to remove organic residues.

-

Sonicate in Isopropyl Alcohol (IPA) (15 min) to remove acetone streaks.

-

Dry with Nitrogen (

) gun.[3] -

CRITICAL: UV-Ozone treat for 20 minutes immediately before coating.[3]

Step 2: Solution Dispensing (Dynamic vs. Static)

-

Protocol: Use Dynamic Dispense .

-

Action: Start substrate rotation at 500 RPM. Dispense 40–60 µL of solution onto the center.

-

Why? Dynamic dispensing reduces material consumption and prevents the solution from "shocking" the surface, which can cause local crystallization in small molecules like CBP.

Step 3: The Spin Cycle Program the spin coater with a two-stage ramp to manage solvent evaporation kinetics:

-

Stage 1 (Spreading): 1000 RPM for 5 seconds (Ramp: 500 RPM/s).

-

Goal: Spread liquid to edges.[3]

-

-

Stage 2 (Thinning & Drying): 3000 RPM for 45 seconds (Ramp: 1000 RPM/s).

-

Goal: Define final thickness (

) and evaporate solvent. -

Note: For PVK, higher speeds (4000 RPM) may be needed due to polymer chain entanglement viscosity.[3]

-

Step 4: Thermal Annealing (The "Relaxation" Phase)

Transfer immediately to a hotplate in a glovebox (

-

Temperature: 120°C (for PVK).

-

Time: 30 minutes.

-

Mechanism: This temperature is above the solvent boiling point (CB: 131°C - vapor pressure aids removal) but significantly below the PVK Glass Transition Temperature (

C). This removes residual solvent without inducing phase separation or crystallization.[3]

Characterization & Troubleshooting

Quality Control Metrics

-

Thickness: Measure using Ellipsometry (Cauchy model usually fits carbazoles well in non-absorbing regions).[3] Target: 40–60 nm for HTL.

- nm.

-

Pinholes: Optical microscopy (Dark field).[3]

Troubleshooting Table

| Defect Observed | Probable Cause | Corrective Action |

| Comets / Streaks | Particulates in solution | Replace 0.45 µm filter; perform solution prep in laminar flow hood. |

| Striations (Radial lines) | Solvent evaporation too fast | Switch from Toluene/THF to Chlorobenzene; lower spin speed; cover bowl during spin. |

| Pinholes / De-wetting | Poor substrate wettability | Increase UV-Ozone time; check substrate cleanliness. |

| Cloudy Film | Phase separation / Humidity | Spin in |

References

-

Electronic Properties of Carbazole Films: Gill, W. D. (1972). Drift Mobilities in Amorphous Charge-Transfer Complexes of Trinitrofluorenone and Poly-n-vinylcarbazole. Journal of Applied Physics, 43(12), 5033. [Link]

-

Solvent Engineering in Spin Coating: Birnie, D. P. (2001).[7] Rational solvent selection strategies to combat striation formation during spin coating of thin films. Journal of Materials Research, 16(4), 1145-1154. [Link]

-

Hansen Solubility Parameters for Polymers: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

-

UV-Ozone Cleaning Mechanism: Kim, S. Y., et al. (2005).[3] Effect of UV-ozone treatment of ITO on the performance of organic light-emitting diodes. Applied Physics Letters, 87, 072105. [Link]

-

PVK in OLED Applications: Li, J., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole Derivatives. Applied Sciences, 8(2), 226. [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]